molecular formula C6H5Br2N B1279060 2-Bromo-3-(bromomethyl)pyridine CAS No. 94446-97-6

2-Bromo-3-(bromomethyl)pyridine

Cat. No.: B1279060
CAS No.: 94446-97-6
M. Wt: 250.92 g/mol
InChI Key: NEWLOSCWMVKPGI-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)pyridine is a halogenated heterocyclic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, where the 2nd and 3rd positions on the pyridine ring are substituted with bromine and bromomethyl groups, respectively

Properties

IUPAC Name

2-bromo-3-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWLOSCWMVKPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447754
Record name 2-bromo-3-(bromomethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94446-97-6
Record name 2-bromo-3-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-(bromomethyl)pyridine
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Preparation Methods

Reaction Pathway

The most straightforward method involves bromination of 3-(bromomethyl)pyridine using bromine (Br₂) in a halogenated solvent (e.g., CCl₄ or CHCl₃) under reflux. Catalysts such as Fe or AlBr₃ enhance regioselectivity and yield.

Typical Conditions

  • Reactants : 3-(Bromomethyl)pyridine, Br₂ (1.1–1.3 eq.)
  • Solvent : CCl₄
  • Catalyst : Fe powder (5 mol%)
  • Temperature : 80–100°C (reflux)
  • Time : 6–12 hours
  • Yield : 60–75%

Industrial Optimization

Continuous flow reactors improve scalability and reduce di-brominated byproducts. Key parameters include:

  • Residence Time : 30–60 minutes
  • Pressure : 1–2 atm
  • Catalyst Loading : 3–5 mol% AlBr₃.

Sequential Bromination of 3-Methylpyridine

Stepwise Approach

  • Bromination at Position 2 :

    • 3-Methylpyridine reacts with Br₂ in H₂SO₄ at 0–5°C to yield 3-methyl-2-bromopyridine.
    • Yield : 50–65%.
  • Bromination of Methyl Group :

    • The methyl group is brominated using N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux.
    • Conditions :
      • NBS (1.2 eq.), AIBN (0.1 eq.), CCl₄, 70°C, 8 hours
      • Yield : 68–75%.

Challenges

  • Regioselectivity : Competing bromination at position 4 requires careful stoichiometric control.
  • Byproducts : Di-brominated impurities (e.g., 2,5-dibromo-3-(bromomethyl)pyridine) are minimized via low-temperature quenching.

Catalytic Bromination Using Transition Metals

Palladium-Catalyzed Bromination

Pd(OAc)₂ facilitates selective bromination of 3-(hydroxymethyl)pyridine derivatives using HBr as the bromine source.

Protocol

  • Reactants : 3-(Hydroxymethyl)pyridine, HBr (48%)
  • Catalyst : Pd(OAc)₂ (2 mol%)
  • Solvent : DMF
  • Temperature : 100°C, 6 hours
  • Yield : 70–80%.

Nickel-Mediated Reactions

NiCl₂·6H₂O enables bromomethylation under milder conditions (60°C, 4 hours) with reduced energy consumption.

Hydrobromide Neutralization and Purification

Starting Material

3-(Bromomethyl)pyridine hydrobromide is neutralized to free the base, which is subsequently brominated.

Steps

  • Neutralization :
    • 3-(Bromomethyl)pyridine hydrobromide + Na₂CO₃ → 3-(bromomethyl)pyridine (pH 7).
    • Solvent : H₂O/DCM biphasic system.
  • Bromination :
    • The free base reacts with Br₂ in CCl₄ (as described in Section 1).

Advantages

  • High purity (>95%) due to intermediate crystallization.

Industrial-Scale Production

Continuous Flow Reactors

Key advantages include:

  • Enhanced Heat Transfer : Minimizes thermal degradation.
  • Reduced Byproducts : <5% di-brominated impurities.

Operational Parameters

Parameter Value
Temperature 90°C
Pressure 1.5 atm
Residence Time 45 minutes
Catalyst (AlBr₃) 4 mol%
Annual Capacity 10–15 metric tons

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Direct Bromination 60–75 90–95 Moderate 120–150
Sequential Bromination 65–75 85–90 Low 180–220
Catalytic (Pd) 70–80 92–97 High 200–250
Industrial Flow 75–85 95–98 Very High 100–130

Mechanistic Insights

Bromination Pathways

  • Electrophilic Aromatic Substitution : Br⁺ attacks the pyridine ring at position 2 due to directing effects of the methyl group.
  • Radical Bromination : AIBN initiates radical chain mechanisms for methyl group bromination.

Steric and Electronic Effects

  • The bromomethyl group at position 3 deactivates the ring, reducing over-bromination risks.
  • Electron-withdrawing Br substituents enhance stability of intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(bromomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C6H5Br2N\text{C}_6\text{H}_5\text{Br}_2\text{N} and features two bromine atoms and a pyridine ring, which enhances its reactivity in nucleophilic substitution and coupling reactions. The presence of both bromine and bromomethyl groups allows for diverse applications in synthetic chemistry.

Organic Synthesis

2-Bromo-3-(bromomethyl)pyridine serves as an essential intermediate in the synthesis of various organic compounds. Its applications include:

  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where bromine atoms are replaced by nucleophiles such as azides, thiocyanates, and amines. This property is exploited to create a variety of substituted pyridines, which are important in pharmaceuticals and agrochemicals .
  • Coupling Reactions : It is utilized in cross-coupling reactions, notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds that are widely used in drug development.

Medicinal Chemistry

Research has highlighted the potential of this compound in developing biologically active compounds:

  • Enzyme Inhibitors : The compound has been investigated as a precursor for synthesizing small-molecule inhibitors targeting proteins involved in cancer pathways. For example, derivatives of this compound have shown activity against the PD-1/PD-L1 pathway, which is crucial for immune regulation in cancer therapy .
  • Synthesis of Drug Candidates : Its ability to form various derivatives makes it suitable for creating new drug candidates aimed at specific biological targets. Studies have demonstrated that modifications on the pyridine ring can enhance the potency of these compounds against specific enzymes or receptors .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also used in the production of specialty chemicals:

  • Polymers and Dyes : The compound can be incorporated into polymeric materials and dyes due to its reactive bromine atoms, facilitating the development of new materials with tailored properties .

Case Study 1: Synthesis of PD-1/PD-L1 Inhibitors

A study focused on synthesizing a series of compounds based on 2-Bromo-3-(bromomethyl)-1,1′-biphenyl moiety demonstrated its effectiveness as a PD-1/PD-L1 inhibitor. The synthesized compounds were tested using enzyme-linked immunosorbent assays (ELISA), showing promising results with some derivatives exhibiting stronger inhibition than known inhibitors like BMS-1166 .

Case Study 2: Application in Heteroaryl Congeners

Research involving heteroaryl congeners of benzyl bromides highlighted challenges in generating synthetically useful yields from this compound. However, successful modifications led to improved yields and highlighted its potential as a versatile building block for complex organic molecules .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)pyridine in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. In biological systems, its activity is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

2-Bromo-3-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₆H₅Br₂N and a molecular weight of 287.38 g/mol. This compound has garnered interest in synthetic organic chemistry due to its unique structural features, which include two bromine atoms and a bromomethyl group attached to the pyridine ring. While specific biological activity data on this compound is limited, there are indications of its potential pharmacological properties based on studies of structurally similar compounds.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Molecular Formula : C₆H₅Br₂N
  • Molecular Weight : 287.38 g/mol
  • Functional Groups :
    • Two bromine substituents
    • A bromomethyl group

This structural configuration enhances the compound's reactivity, making it a valuable intermediate in various synthetic pathways. The presence of bromine atoms often correlates with increased biological activity, particularly in relation to enzyme inhibition and receptor interactions .

Pharmacological Potential

While direct studies on the biological activity of this compound are scarce, halogenated pyridines are frequently investigated for their pharmacological properties. Research has shown that compounds with similar structures exhibit activity against various biological targets, including:

  • Enzymes : Inhibitory effects on enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors, potentially affecting neurological functions.

The reactivity of the bromine substituents allows for modifications that could enhance selectivity and efficacy against specific biological targets.

Comparative Analysis of Similar Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with related compounds. The following table summarizes some structural analogs and their noted biological activities:

Compound NameStructural FeaturesNotable Biological Activity
2-Bromo-3-methylpyridineLacks bromomethyl groupModerate antimicrobial activity
3-(Bromomethyl)pyridineBromomethyl group at a different positionInhibitory effects on certain enzymes
5-Amino-3-bromo-2-methylpyridineContains an amino groupEnhanced anti-inflammatory properties

The uniqueness of this compound lies in its combination of both bromine substituents and the bromomethyl group, which may enhance its reactivity compared to these analogs.

Synthesis and Reactivity Studies

Research has demonstrated that compounds similar to this compound can be synthesized via palladium-catalyzed reactions, such as Suzuki cross-coupling. These methodologies have been used to create novel pyridine derivatives that exhibit varying degrees of biological activity, including anti-thrombolytic and biofilm inhibition properties .

For example, a study on pyridine derivatives showed that certain halogenated compounds exhibited significant anti-thrombolytic activity, suggesting that the presence of halogen groups can enhance biological efficacy . The findings indicate a potential pathway for further exploration of this compound's pharmacological applications.

Toxicity and Safety Considerations

As with many halogenated compounds, safety assessments are critical. Preliminary data suggest that this compound may possess irritant properties; hence, handling precautions should be observed in laboratory settings .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the positions of bromine and methyl groups. Compare chemical shifts with NIST reference data (e.g., δ ~2.5 ppm for CH2_2Br in pyridine derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~249.92 g/mol for C6_6H5_5Br2_2N).
  • X-ray Crystallography : Resolve structural ambiguities, particularly for crystalline derivatives (e.g., analogous compounds in ) .

How does the reactivity of this compound differ in Suzuki-Miyaura vs. Buchwald-Hartwig couplings?

Advanced Research Question

  • Suzuki-Miyaura : The bromine atom at the 2-position is more reactive toward Pd-catalyzed cross-coupling due to lower steric hindrance compared to the bromomethyl group. describes similar selectivity in bromothiophene derivatives .
  • Buchwald-Hartwig : The bromomethyl group can undergo amination, but competing elimination (to form methylene bridges) may occur. Use bulky ligands (e.g., XPhos) to suppress side reactions, as demonstrated in for PEG-functionalized catalysts .

What safety protocols are critical when handling this compound?

Basic Research Question

  • GHS Compliance : Wear nitrile gloves and safety goggles (Skin Irrit. Category 2, Eye Irrit. Category 2 per ) .
  • Ventilation : Use fume hoods to avoid inhalation (Hazard Statement H315/H319).
  • Storage : Keep under inert atmosphere (N2_2 or Ar) at ambient temperatures to prevent degradation, as noted in for related bromopyridines .

How can mechanistic studies distinguish between SN2 and radical pathways in bromomethyl group substitution?

Advanced Research Question

  • Radical Traps : Add TEMPO or BHT; inhibition of reaction indicates radical intermediates.
  • Kinetic Isotope Effects (KIE) : Compare rates of C-H vs. C-D bond cleavage. ’s nucleophilic displacement reactions favor SN2 mechanisms in pyridinium salts .
  • ESR Spectroscopy : Detect radical species during reactions with bromomethyl groups.

What strategies stabilize air-sensitive intermediates derived from this compound?

Advanced Research Question

  • Schlenk Techniques : Perform reactions under inert gas (Ar/Na).
  • Chelating Ligands : Use phosphines (e.g., PPh3_3) to stabilize metal complexes (e.g., Ni or Pd catalysts in ) .
  • Low-Temperature Quenching : Trap reactive intermediates at –78°C (dry ice/acetone).

How can computational modeling predict regioselectivity in reactions involving this compound?

Advanced Research Question

  • DFT Calculations : Optimize transition states for bromine vs. bromomethyl group activation. Compare with NIST thermodynamic data (e.g., bond dissociation energies) .
  • MEP (Molecular Electrostatic Potential) Maps : Identify electron-deficient sites for nucleophilic attack.

Why do contradictory reactivity patterns emerge between this compound and its isomers?

Advanced Research Question
Steric and electronic factors dominate:

  • Steric Effects : The 3-(bromomethyl) group creates hindrance, reducing reactivity at the adjacent 2-bromo position.
  • Electronic Effects : Electron-withdrawing bromine atoms alter ring electrophilicity. Compare with 5-Bromo-2-methoxy-3-methylpyridine (), where methoxy groups enhance ortho/para-directing effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-(bromomethyl)pyridine

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